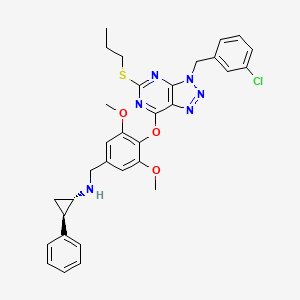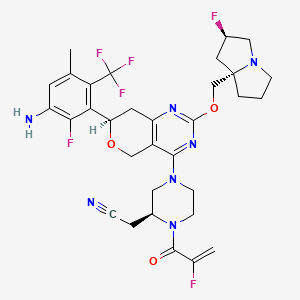
Krasg12C IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRASG12C IN-2 is a compound that targets the KRAS G12C mutation, a common genetic alteration in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KRASG12C IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C mutant. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the selective binding of the inhibitor to the target site .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: KRASG12C IN-2 primarily undergoes covalent binding reactions with the thiol group of cysteine in the KRAS G12C mutant. This covalent modification traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, reducing agents, and catalysts that facilitate the formation of covalent bonds. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired selectivity and efficiency .
Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is a covalently modified KRAS protein that is locked in an inactive state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation and survival .
Aplicaciones Científicas De Investigación
KRASG12C IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and drug development. It is used to study the mechanisms of KRAS-driven cancers and to develop targeted therapies for patients with KRAS G12C mutations. The compound has shown promise in preclinical models of NSCLC, colorectal cancer, and pancreatic cancer, where it effectively inhibits tumor growth and enhances the efficacy of combination therapies .
Mecanismo De Acción
KRASG12C IN-2 exerts its effects by covalently binding to the thiol group of cysteine at codon 12 in the KRAS G12C mutant. This binding locks KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK and PI3K-AKT-mTOR. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .
Comparación Con Compuestos Similares
KRASG12C IN-2 is unique among KRAS inhibitors due to its high selectivity for the G12C mutation and its ability to covalently modify the target protein. Similar compounds include sotorasib (AMG510) and adagrasib (MRTX849), which also target the KRAS G12C mutation but may differ in their binding affinities, pharmacokinetics, and clinical efficacy .
List of Similar Compounds:- Sotorasib (AMG510)
- Adagrasib (MRTX849)
- ARS-1620
- GDC-6036
This compound stands out due to its unique binding mechanism and potential for use in combination therapies to overcome resistance mechanisms in KRAS-driven cancers .
Propiedades
Fórmula molecular |
C32H35F6N7O3 |
|---|---|
Peso molecular |
679.7 g/mol |
Nombre IUPAC |
2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1 |
Clave InChI |
JOLORSRKBHXPFT-KIQNBNRRSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |
SMILES canónico |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



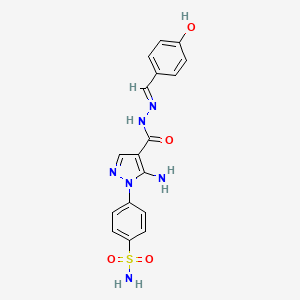
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
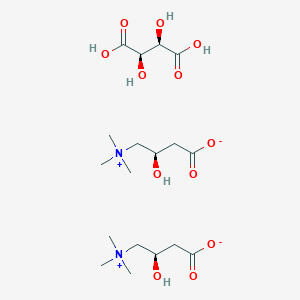
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)

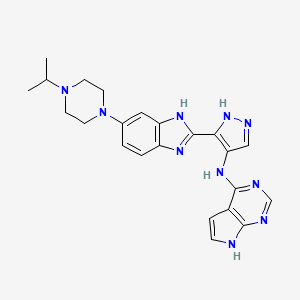
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)

